

Topic: p-Methoxybenzylideneacetone as a Versatile Intermediate for Fragrance Synthesis

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Compound of Interest

Compound Name: *p*-Methoxybenzylideneacetone

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Authored by: Gemini, Senior Application Scientist Abstract

This document provides a comprehensive guide to the synthesis and application of **p-Methoxybenzylideneacetone**, a key intermediate in the fragrance industry. While its direct use in fragrance formulations is prohibited due to sensitization concerns, its chemical structure as an α,β -unsaturated ketone makes it a valuable precursor for producing other significant aroma chemicals.^[1] This guide details the robust Claisen-Schmidt condensation for its synthesis and outlines subsequent transformations, such as selective hydrogenation and oxidative cleavage, to yield high-value fragrance compounds. The protocols are designed for researchers and chemists in the fields of fragrance chemistry and synthetic organic chemistry, providing in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Role of Chalcones in Fragrance Chemistry

p-Methoxybenzylideneacetone, also known as anisylidene acetone or (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a pale-yellow crystalline solid.^{[1][2]} It belongs to the chalcone family, which are compounds characterized by a 1,3-diphenylprop-2-en-1-one core structure.^[3] Chalcones are widely recognized as versatile intermediates in organic synthesis, finding applications in pharmaceuticals and, notably, as precursors in the fragrance industry.^{[3][4][5]}

The utility of **p-methoxybenzylideneacetone** lies in its reactive α,β -unsaturated carbonyl system. This functional group serves as a chemical handle for various transformations, allowing for the targeted synthesis of other aroma chemicals. It is crucial to note that the International Fragrance Association (IFRA) prohibits the use of **p-methoxybenzylideneacetone** as a direct fragrance ingredient due to its potential for dermal sensitization.^[1] Therefore, its value is exclusively as a synthetic intermediate.

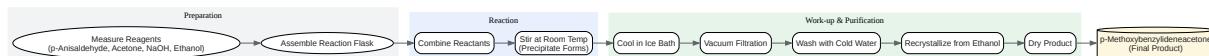
This guide will focus on two primary applications:

- Synthesis of **p-Methoxybenzylideneacetone** via the Claisen-Schmidt condensation.
- Conversion into High-Value Fragrance Compounds:
 - Selective hydrogenation to produce 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether).
 - Oxidative cleavage to yield p-Anisaldehyde (Anisic Aldehyde).

Synthesis of **p-Methoxybenzylideneacetone** via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing **p-methoxybenzylideneacetone** is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between an aromatic aldehyde lacking α -hydrogens (p-anisaldehyde) and a ketone with α -hydrogens (acetone).^{[6][7]} The reaction is typically base-catalyzed, where the base deprotonates acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of p-anisaldehyde.^[7] The resulting β -hydroxy ketone readily undergoes dehydration to form the stable, conjugated α,β -unsaturated ketone product.^{[7][8]}

Synthesis Workflow

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Caption: Workflow for the synthesis of **p-Methoxybenzylideneacetone**.

Experimental Protocol

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
p-Anisaldehyde	136.15	10.0 g (8.9 mL)	0.073	Purity \geq 98% [9] [10]
Acetone	58.08	21.3 g (27.0 mL)	0.367	Used in excess
Sodium Hydroxide (NaOH)	40.00	4.4 g	0.110	-
Ethanol (95%)	-	80 mL	-	Solvent
Deionized Water	-	100 mL	-	For NaOH solution

Equipment

- 250 mL Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Büchner funnel and filter flask
- Beakers
- Graduated cylinders
- Recrystallization apparatus

Procedure

- Prepare Base Solution: In a 250 mL beaker, dissolve 4.4 g of sodium hydroxide in 40 mL of deionized water. Add 30 mL of 95% ethanol and cool the solution in an ice bath.
- Prepare Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of p-anisaldehyde in 50 mL of 95% ethanol. Add 21.3 g of acetone to this solution.[11]
- Initiate Reaction: Place the flask containing the aldehyde and ketone solution on a magnetic stirrer. Slowly add the cold sodium hydroxide solution dropwise over 15-20 minutes with vigorous stirring.
- Reaction Progression: A yellow precipitate should begin to form. Continue stirring for an additional 30 minutes at room temperature after the addition is complete.[8]
- Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals in the funnel with two portions of cold deionized water (30 mL each) to remove any remaining sodium hydroxide.[8]
- Purification: Recrystallize the crude product from a minimum amount of hot 95% ethanol.[8]
- Drying: Dry the purified pale-yellow crystals in a desiccator or a vacuum oven at low heat. Determine the final mass and calculate the percent yield.

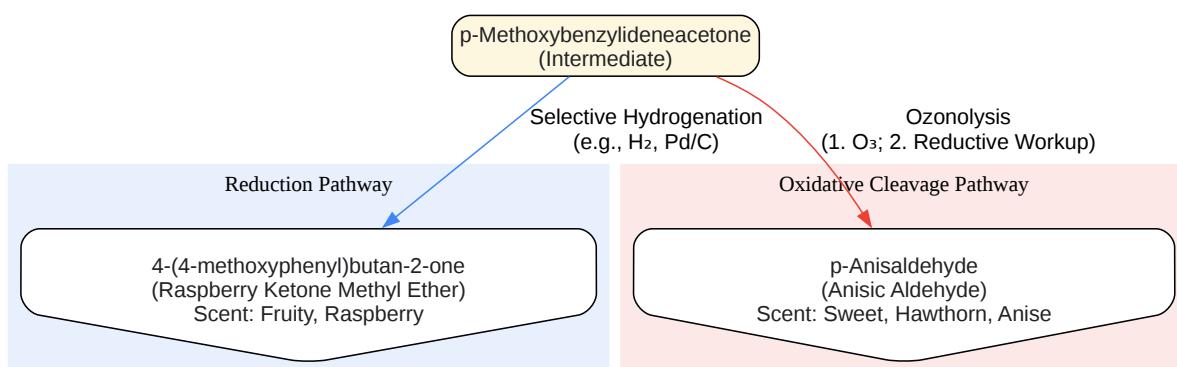
Characterization

The identity and purity of the synthesized **p-methoxybenzylideneacetone** can be confirmed using standard analytical techniques.

Analysis	Expected Result
Appearance	Pale-yellow crystalline solid
Melting Point	72-75 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.50 (d, 2H), 7.45 (d, 1H), 6.91 (d, 2H), 6.65 (d, 1H), 3.85 (s, 3H), 2.39 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 198.2, 161.5, 143.0, 130.0, 127.5, 125.0, 114.3, 55.4, 27.5
IR (KBr)	ν (cm ⁻¹): ~1655 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether)[1]

Applications in Fragrance Synthesis

The true value of **p-methoxybenzylideneacetone** is realized in its conversion to other commercially significant aroma chemicals. The α,β-unsaturated system is the key to its versatility.



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Caption: Synthetic pathways from **p-methoxybenzylideneacetone** to fragrances.

Synthesis of 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether)

Selective hydrogenation of the carbon-carbon double bond in **p-methoxybenzylideneacetone**, while leaving the carbonyl group and aromatic ring intact, yields 4-(4-methoxyphenyl)butan-2-one. This compound, known as raspberry ketone methyl ether, is a valuable fragrance ingredient prized for its sweet, fruity, and raspberry-like aroma.[\[12\]](#) Catalytic hydrogenation is the preferred industrial method for this transformation.[\[13\]](#)[\[14\]](#)

Protocol: Selective Catalytic Hydrogenation

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
p-Methoxybenzylideneacetone	176.21	5.0 g	0.028	Synthesized in Part 2
Palladium on Carbon (10% Pd/C)	-	0.1 g	-	Catalyst
Ethyl Acetate or Ethanol	-	100 mL	-	Solvent
Hydrogen (H ₂) gas	2.02	-	-	High purity

Equipment

- Parr hydrogenator or a similar high-pressure reaction vessel
- Magnetic stirrer
- Filtration setup (e.g., Celite pad)

- Rotary evaporator

Procedure

- Setup: To a high-pressure reaction vessel, add 5.0 g of **p-methoxybenzylideneacetone**, 100 mL of ethyl acetate, and a magnetic stir bar.
- Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
- Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 3-4 atm (approx. 45-60 psi).
- Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within 2-4 hours.
- Work-up: Carefully depressurize and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting oil can be purified further by vacuum distillation if necessary. The product, 4-(4-methoxyphenyl)butan-2-one, is a colorless liquid.

Synthesis of p-Anisaldehyde (Anisic Aldehyde)

Oxidative cleavage of the double bond in **p-methoxybenzylideneacetone** is an effective route to p-anisaldehyde, a widely used fragrance chemical with a characteristic sweet, floral, and hawthorn-like scent.^{[9][10]} Ozonolysis followed by a reductive work-up is a clean and high-yielding method for this transformation.^{[15][16]}

Protocol: Ozonolysis

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
p-Methoxybenzylideneacetone	176.21	5.0 g	0.028	Synthesized in Part 2
Dichloromethane (DCM)	-	100 mL	-	Solvent, anhydrous
Methanol (MeOH)	-	20 mL	-	Co-solvent
Ozone (O ₃) gas	48.00	-	-	Generated in situ
Dimethyl Sulfide (DMS)	62.13	3.5 g (4.2 mL)	0.056	Reductive work-up agent

Equipment

- Three-necked round-bottom flask equipped with a gas inlet tube
- Ozone generator (ozonator)
- Dry ice/acetone bath (-78 °C)
- Magnetic stirrer
- Separatory funnel

Procedure

- Setup: Dissolve 5.0 g of **p-methoxybenzylideneacetone** in a mixture of 100 mL of dichloromethane and 20 mL of methanol in a three-necked flask. Cool the solution to -78 °C using a dry ice/acetone bath.
- Ozonolysis: Bubble ozone gas through the stirred solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone.[\[15\]](#) Alternatively, use a triphenylphosphine indicator.

- Purge: Once the reaction is complete, bubble nitrogen or oxygen through the solution for 10-15 minutes to remove all residual ozone. This step is critical for safety.
- Reductive Work-up: While keeping the solution cold, slowly add 3.5 g of dimethyl sulfide (DMS) dropwise. A mildly exothermic reaction will occur.[17]
- Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude p-anisaldehyde can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety and Handling

- **p-Methoxybenzylideneacetone:** May cause an allergic skin reaction.[1] It is an irritant to the eyes, skin, and respiratory system.[18] Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[18]
- p-Anisaldehyde: Handle in a well-ventilated area. It is sensitive to air.[9]
- Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
- Ozonolysis: Ozone is toxic and a strong oxidant. The reaction must be performed in a well-ventilated fume hood. Ozonides formed as intermediates can be explosive; never allow the reaction mixture to warm up before the reductive work-up is complete.
- Catalytic Hydrogenation: Hydrogen gas is highly flammable. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet slurry.

Conclusion

p-Methoxybenzylideneacetone stands as a testament to the strategic design of fragrance synthesis. While unsuitable for direct application, its role as a versatile chalcone intermediate is invaluable. The robust Claisen-Schmidt condensation provides a reliable route for its production. Subsequent, well-established transformations like selective hydrogenation and oxidative cleavage unlock access to high-demand aroma chemicals such as the fruity raspberry ketone methyl ether and the floral p-anisaldehyde. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this intermediate in the ongoing development of novel and impactful fragrance ingredients.

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